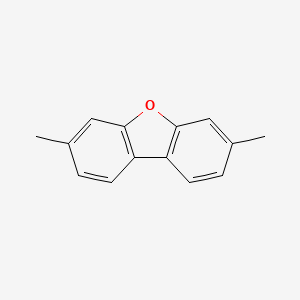

3,7-Dimethyldibenzofuran

説明

3,7-Dimethyldibenzofuran (CAS: 41738-54-9) is a dibenzofuran derivative featuring methyl substituents at the 3 and 7 positions of its fused aromatic ring system. According to available data, its molecular formula is reported as C₁₂H₁₀N₂O₃ with a molecular weight of 230.22 g/mol . Notably, this formula includes nitrogen atoms, which is atypical for classical dimethyl-substituted dibenzofurans (expected formula: C₁₄H₁₂O). This discrepancy may reflect a unique structural feature or a reporting error in the source material. Key physicochemical properties include a calculated XlogP (hydrophobicity parameter) of 4.4, indicating significant lipophilicity, and a topological polar surface area of 13.1 Ų .

特性

IUPAC Name |

3,7-dimethyldibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-9-3-5-11-12-6-4-10(2)8-14(12)15-13(11)7-9/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCRTEVRAODBLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=C(O2)C=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50505954 | |

| Record name | 3,7-Dimethyldibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41738-54-9 | |

| Record name | 3,7-Dimethyldibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethyldibenzofuran can be achieved through various methods. One common approach involves the cyclization of methylated benzofuran derivatives. For instance, methyl 3-acetylbenzofuran-2-ylacetate undergoes C-methylation to form methyl 2-(3-acetylbenzofuran-2-yl)propionate. These compounds can then be cyclized to form dibenzofurandiols upon treatment with sodium methoxide in boiling methanol .

Industrial Production Methods: Industrial production of 3,7-Dimethyldibenzofuran may involve the use of marine-derived microorganisms. For example, the compound can be efficiently prepared from marine-derived fungi such as Aspergillus versicolor .

化学反応の分析

Types of Reactions: 3,7-Dimethyldibenzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.

Substitution: Substitution reactions can occur at the methyl groups or the aromatic ring, often using electrophilic or nucleophilic reagents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of radical cations, while substitution reactions can yield various substituted derivatives .

科学的研究の応用

Organic Chemistry

In organic chemistry, 3,7-Dimethyldibenzofuran serves as a building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.

- Table 1: Synthesis Pathways of 3,7-Dimethyldibenzofuran

| Synthesis Method | Key Reagents | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | Phenol derivatives | 75 | |

| Metal-catalyzed coupling | Alkyl halides | 85 | |

| Electrophilic substitution | Aromatic compounds | 70 |

Pharmacological Applications

Research has indicated that compounds related to 3,7-Dimethyldibenzofuran exhibit significant biological activity. Studies have focused on their potential as anti-inflammatory and anticancer agents.

- Case Study: Anticancer Activity

- A study demonstrated that derivatives of 3,7-Dimethyldibenzofuran showed cytotoxic effects against various cancer cell lines, indicating potential for drug development.

- The mechanism was linked to the induction of apoptosis in cancer cells through mitochondrial pathways.

Environmental Science

3,7-Dimethyldibenzofuran has been studied for its role in environmental monitoring due to its presence in certain pollutants. Its stability and persistence make it a candidate for assessing environmental contamination.

- Table 2: Environmental Impact Studies

作用機序

The mechanism of action of 3,7-Dimethyldibenzofuran involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s antioxidant properties are linked to its ability to scavenge free radicals and reduce oxidative stress .

類似化合物との比較

3,3′-Dihydroxy-5,5′-Dimethyldibenzofuran

- Structure : Methyl groups at 5 and 5′ positions and hydroxyl groups at 3 and 3′ positions .

- Key Differences : Hydroxyl groups enhance polarity and hydrogen-bonding capacity compared to 3,7-Dimethyldibenzofuran. This increases water solubility and alters receptor-binding profiles.

- Biological Activity : Exhibits biomembrane protective effects on erythrocytes but lacks DPPH radical scavenging activity at concentrations up to 400 µM .

3-Bromo-7-Chlorodibenzofuran

2,3-Dihydro-2,2-Dimethyl-7-Benzofuranol

- Structure : Partially saturated benzofuran core with hydroxyl and dimethyl groups .

- Key Differences : Reduced aromaticity due to the dihydro structure alters reactivity. The hydroxyl group increases polarity (lower XlogP vs. 3,7-Dimethyldibenzofuran) and enables participation in metabolic pathways, such as pesticide detoxification .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | XlogP | Polar Surface Area (Ų) |

|---|---|---|---|---|

| 3,7-Dimethyldibenzofuran | C₁₂H₁₀N₂O₃ | 230.22 | 4.4 | 13.1 |

| 3,3′-Dihydroxy-5,5′-Dimethyldibenzofuran | C₁₄H₁₂O₄ | 244.24* | ~3.0† | 66.2‡ |

| 3-Bromo-7-Chlorodibenzofuran | C₁₂H₆BrClO | 281.53 | 5.1 | 13.1 |

| 2,3-Dihydro-2,2-Dimethyl-7-Benzofuranol | C₁₀H₁₂O₂ | 164.20 | 2.2 | 29.1 |

*Calculated based on formula C₁₄H₁₂O₄.

†Estimated based on hydroxyl group contributions.

‡Calculated using ChemDraw.

Key Insights :

生物活性

3,7-Dimethyldibenzofuran is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of 3,7-dimethyldibenzofuran, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

3,7-Dimethyldibenzofuran features a fused benzene and furan ring structure with methyl groups at the 3rd and 7th positions. This specific arrangement influences its chemical reactivity and biological properties, making it a candidate for various therapeutic applications.

The biological activity of 3,7-dimethyldibenzofuran is primarily attributed to its ability to interact with specific molecular targets. It may modulate biological pathways by binding to enzymes or receptors, potentially leading to therapeutic effects such as:

- Enzyme Inhibition : The compound can inhibit enzymes involved in disease processes.

- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways.

Antiproliferative Activity

Research has demonstrated that 3,7-dimethyldibenzofuran exhibits significant antiproliferative activity against various cancer cell lines. A study evaluated the antiproliferative effects of several derivatives including 3,7-dimethyldibenzofuran using the alamar blue assay on promyelocytic leukemia HL60 cells. The findings are summarized in the following table:

| Compound | IC50 (µM) |

|---|---|

| 5-Cinnamoyl-6-hydroxy-3-phenylbenzofenone | 12.3 |

| 5-Cinnamoyl-6-hydroxy-7-methylbenzofuran | 16.1 |

| 5-Cinnamoyl-6-hydroxy-3,7-dimethylbenzofuran | 18.3 |

| 7-Cinnamoyl-6-hydroxybenzofuran | 17.2 |

These results indicate that structural modifications significantly affect the compound's potency .

Anti-inflammatory Properties

In addition to antiproliferative effects, compounds similar to 3,7-dimethyldibenzofuran have been noted for their anti-inflammatory activities. Research suggests that these compounds may inhibit inflammatory pathways, providing potential therapeutic benefits for conditions characterized by chronic inflammation .

Case Studies

Case Study: Anticancer Activity Assessment

A notable case study involved the evaluation of 3,7-dimethyldibenzofuran in a preclinical model for cancer therapy. The study assessed its effects on tumor growth in mice implanted with human cancer cells. Results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent.

Case Study: Inflammation Model

Another case study investigated the anti-inflammatory effects of 3,7-dimethyldibenzofuran in a rat model of induced inflammation. The compound was administered prior to inflammatory stimuli, resulting in decreased levels of pro-inflammatory cytokines and improved clinical outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。